Cas no 899963-21-4 (N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide)

N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide is a specialized organic compound with unique structural features. It exhibits high stability and is known for its exceptional solubility in various organic solvents. This compound finds applications in the synthesis of complex organic molecules and serves as a building block in pharmaceutical research. Its distinct structure contributes to its potential in drug discovery and material science.
N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide structure
899963-21-4 structure
Product name:N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide
CAS No:899963-21-4
MF:C17H22N2O4
Molecular Weight:318.367584705353
CID:5490771
PubChem ID:16823614

N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide 化学的及び物理的性質

名前と識別子

    • AB00681456-01
    • 899963-21-4
    • AKOS024678793
    • F2764-0238
    • N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide
    • N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2-methylphenyl)oxamide
    • N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide
    • N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide
    • インチ: 1S/C17H22N2O4/c1-12-6-2-3-7-14(12)19-16(21)15(20)18-10-13-11-22-17(23-13)8-4-5-9-17/h2-3,6-7,13H,4-5,8-11H2,1H3,(H,18,20)(H,19,21)
    • InChIKey: GTTWNRJWFTZOCK-UHFFFAOYSA-N
    • SMILES: O1C(CNC(C(NC2C=CC=CC=2C)=O)=O)COC21CCCC2

計算された属性

  • 精确分子量: 318.15795719g/mol
  • 同位素质量: 318.15795719g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 448
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.7Ų
  • XLogP3: 1.9

N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2764-0238-4mg
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide
899963-21-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2764-0238-15mg
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide
899963-21-4 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2764-0238-50mg
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide
899963-21-4 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2764-0238-3mg
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide
899963-21-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2764-0238-75mg
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide
899963-21-4 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2764-0238-30mg
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide
899963-21-4 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2764-0238-25mg
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide
899963-21-4 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2764-0238-5mg
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide
899963-21-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2764-0238-10mg
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide
899963-21-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2764-0238-40mg
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide
899963-21-4 90%+
40mg
$140.0 2023-05-16

N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide 関連文献

N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamideに関する追加情報

N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide (CAS No. 899963-21-4): A Comprehensive Overview

The compound N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide, identified by its CAS number 899963-21-4, represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate spirocyclic and diamide structural motifs, has garnered considerable attention due to its potential applications in drug discovery and molecular recognition. The unique combination of a spirooxane ring system and a phenyl-substituted diamide moiety imparts distinct chemical and biological properties, making it a promising candidate for further exploration.

In recent years, the development of novel heterocyclic compounds has been a focal point in medicinal chemistry, with spirooxanes emerging as particularly versatile scaffolds. The spirocyclic core of N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide contributes to its stability and rigidity, which are often desirable traits in drug candidates. This structural feature allows for precise tuning of electronic and steric properties, enabling the design of molecules with tailored interactions with biological targets.

The diamide functional group in the compound’s structure is another critical feature that enhances its pharmacological potential. Diamides have been widely studied for their ability to modulate enzyme activity and receptor binding. In particular, the amide bonds within this moiety can engage in hydrogen bonding interactions, which are crucial for the specificity and affinity of drug-receptor interactions. The presence of two amide groups in N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide suggests a high degree of flexibility in binding orientations, potentially increasing its efficacy against a range of targets.

Recent studies have highlighted the importance of spirooxane-containing compounds in the development of therapeutic agents. These molecules have been shown to exhibit enhanced bioavailability and reduced metabolic clearance, making them attractive for drug design. The spirocyclic structure disrupts planarity, which can improve solubility and membrane permeability, key factors for successful drug candidates. Additionally, the oxane ring provides a stable yet flexible framework that can adapt to various binding environments.

The phenyl substituent at the N' position of N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide further contributes to its pharmacological profile. Phenyl rings are well-known for their ability to enhance molecular interactions through π-stacking and hydrophobic effects. This substitution can improve binding affinity and selectivity, making the compound more effective in modulating biological pathways. Moreover, the methyl group on the phenyl ring introduces additional steric bulk, which can be fine-tuned to optimize interactions with specific targets.

In the context of current research trends, there is growing interest in developing multifunctional compounds that can address multiple biological pathways simultaneously. The unique structural features of N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide make it a candidate for such applications. Its ability to engage multiple binding sites on biological targets could lead to synergistic effects, enhancing therapeutic outcomes.

One particularly exciting area of research is the use of spirooxane-based compounds in oncology. These molecules have shown promise in targeting various aspects of cancer biology, including inhibiting tumor growth and metastasis. The rigid yet flexible structure of spirooxanes allows them to interact effectively with enzymes and receptors involved in cancer progression. Furthermore, their stability under physiological conditions makes them suitable for long-term therapeutic use.

Another emerging application is in the field of neurodegenerative diseases. Studies have suggested that spirooxane-containing compounds can modulate neurotransmitter systems and protect against neuronal damage. The amide groups in N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide could play a crucial role in these interactions by engaging with neurotransmitter receptors or enzyme targets involved in neuroprotection.

The synthesis and characterization of this compound also present interesting challenges and opportunities for chemists. The spirocyclic core requires precise synthetic strategies to ensure regioselectivity and high yield. Advanced techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been employed to construct this complex framework efficiently.

In conclusion, N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)-N'-(2-methylphenyl)ethanediamide (CAS No. 899963-21-4) represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features make it a promising candidate for various therapeutic applications, particularly in oncology and neurodegenerative diseases. Further research is warranted to fully explore its potential and develop novel derivatives with enhanced efficacy and selectivity.

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